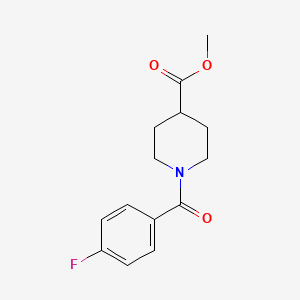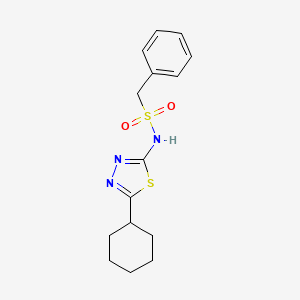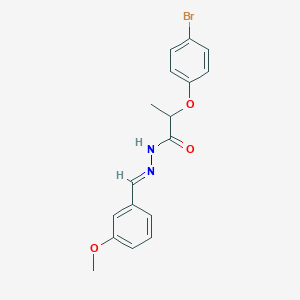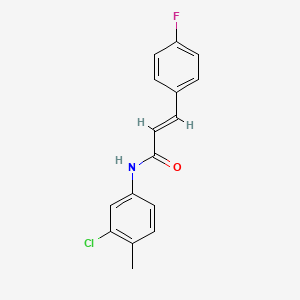
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, also known as TMT, is a chemical compound that has been widely studied for its potential use in scientific research. TMT is a thiadiazole derivative that has been shown to have a range of biochemical and physiological effects, making it a promising candidate for research in a variety of fields.
作用机制
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide is thought to act by disrupting the function of mitochondria, the energy-producing organelles in cells. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to cause mitochondrial dysfunction, leading to the production of reactive oxygen species and oxidative stress. This can ultimately lead to cell death and tissue damage.
Biochemical and Physiological Effects:
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has a range of biochemical and physiological effects, including the induction of oxidative stress, inflammation, and cell death. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to cause neurodegeneration and cognitive impairment in animal models, as well as damage to other organs such as the liver and kidneys.
实验室实验的优点和局限性
One advantage of using N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide in lab experiments is its ability to induce oxidative stress and neurodegeneration, making it a valuable tool for studying the mechanisms of these processes. However, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide also has limitations, including its potential toxicity and the need for careful handling to avoid exposure.
未来方向
There are a number of future directions for research on N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide, including further studies on its mechanisms of action and potential therapeutic applications. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been studied as a potential tool for studying the effects of oxidative stress on the brain, and further research in this area could lead to a better understanding of the mechanisms of neurodegeneration and cognitive impairment. Additionally, N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide may have potential therapeutic applications in the treatment of diseases associated with oxidative stress, such as Alzheimer's and Parkinson's disease.
合成方法
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide can be synthesized through a variety of methods, including the reaction of tert-butyl hydrazine with 2-chloro-3,3-dimethylbutyronitrile, followed by reaction with thiosemicarbazide. This method yields N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide with a purity of over 98%.
科学研究应用
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been studied for its potential use in a number of scientific research applications, including as a tool for studying the effects of oxidative stress on the brain. N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide has been shown to induce oxidative stress in the brain, leading to neurodegeneration and cognitive impairment. This makes N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide a valuable tool for studying the mechanisms of oxidative stress and its effects on the brain.
属性
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-3,3-dimethylbutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3OS/c1-11(2,3)7-8(16)13-10-15-14-9(17-10)12(4,5)6/h7H2,1-6H3,(H,13,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGYYMYCUFYUYPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC(=O)NC1=NN=C(S1)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-phenoxy-N-[4-(1H-tetrazol-1-yl)phenyl]acetamide](/img/structure/B5848565.png)
![N-[2-(aminocarbonyl)phenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B5848573.png)
![2-(4-methylphenyl)[1,3]thiazolo[4,5-c]quinoline](/img/structure/B5848575.png)
![2-[(4-fluorobenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxylic acid](/img/structure/B5848581.png)






![[2,5-dimethyl-1-(4-pyridinyl)-1H-pyrrol-3-yl]methanol](/img/structure/B5848629.png)
![N-(2-chlorophenyl)-2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5848631.png)
![N-[4-(benzyloxy)phenyl]-4-phenylbutanamide](/img/structure/B5848634.png)